molecular formula C18H25N3O4S B6557569 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-07-7

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557569
CAS No.: 1040675-07-7
M. Wt: 379.5 g/mol
InChI Key: DPNUCDYVDPUGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-2,6-dione core linked via a sulfonylethyl group to a 4-(3-methylphenyl)piperazine moiety. Such structural attributes are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-15-4-2-5-16(14-15)19-8-10-20(11-9-19)26(24,25)13-12-21-17(22)6-3-7-18(21)23/h2,4-5,14H,3,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNUCDYVDPUGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of the compound in significant quantities, which is essential for its application in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Piperazine vs. Piperidine Linkers
  • Target Compound : Utilizes a piperazine ring with a 3-methylphenyl group.
  • 1-[2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione () : Features a chlorophenyl and methoxyphenyl substituent, balancing lipophilicity (LogP ~3–4) and steric effects .
(b) Linker Groups
  • Target Compound : Sulfonylethyl linker, enhancing solubility and rigidity.
  • 1-(4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl)-3-phenylpiperidine-2,6-dione () : Uses a butyl linker, increasing flexibility and hydrophobic interactions (LogP = 3.64) .
  • Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () : Employs an acetyl linker, favoring enzymatic stability and membrane permeability .

Pharmacological and Physicochemical Properties

Compound Molecular Weight LogP Key Substituents Potential Activity
Target Compound ~390.45* ~3.5† 3-Methylphenylpiperazine, sulfonyl Kinase inhibition, CNS targets‡
1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-phenylpiperidine-2,6-dione 465.55 3.64 2-Methoxyphenyl, butyl linker Antipsychotic, serotoninergic‡
1-[2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione 449.96 ~4.0 Chlorophenyl, methoxyphenyl Antitumor, antibacterial‡
3-(1-oxo-4-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)isoindolin-2-yl)piperidine-2,6-dione 582.55 ~2.8 Trifluoromethylphenyl, pyrimidine ALK inhibition‡

*Estimated based on molecular formula (C₁₈H₂₂N₄O₄S).
†Predicted using fragment-based methods.
‡Inferred from structural analogs in cited evidence.

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., 3-methylphenyl) on piperazine enhance lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., nitro in ) improve metabolic stability .
  • Linker Optimization : Sulfonylethyl linkers balance rigidity and solubility, whereas alkyl chains (e.g., butyl in ) prioritize hydrophobic interactions .
  • Biological Activity : Piperidine-2,6-dione derivatives show promise in kinase inhibition (), antitumor activity (), and CNS disorders (), highlighting the scaffold’s versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.